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molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No. B1322968
M. Wt: 226.66 g/mol
InChI Key: QVPZNUIZEVRITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058474B2

Procedure details

In a reaction vessel were placed 7-methoxy-4-chloro-quinoline-6-carboxamide (5.00 kg, 21.13 mol), dimethylsulfoxide (55.05 kg), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (5.75 kg, 25.35 mol) and potassium t-butoxide (2.85 kg, 25.35 mol) in that order, under a nitrogen atmosphere. After stirring at 20° C. for 30 minutes, the temperature was raised to 65° C. over a period of 2.5 hours. After stirring at the same temperature for 19 hours, 33% (v/v) acetone water (5.0 L) and water (10.0 L) were added dropwise over a period of 3.5 hours. Upon completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and 33% (v/v) acetone water (20.0 L) and water (40.0 L) were added dropwise at 55° C. or higher over a period of 1 hour. After then stirring at 40° C. for 16 hours, the precipitated crystals were collected by filtration using a nitrogen pressure filter, and the crystals were washed with 33% (v/v) acetone water (33.3 L), water (66.7 L) and acetone (50.0 L) in that order. The obtained crystals were dried at 60° C. for 22 hours using a conical vacuum drier to give 7.78 kg of the title compound (96.3% yield).
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
55.05 kg
Type
reactant
Reaction Step Two
Quantity
5.75 kg
Type
reactant
Reaction Step Three
Quantity
2.85 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 L
Type
solvent
Reaction Step Five
Quantity
20 L
Type
solvent
Reaction Step Five
Name
Quantity
10 L
Type
solvent
Reaction Step Six
Quantity
5 L
Type
solvent
Reaction Step Six
Yield
96.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](Cl)=[CH:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[C:14]([NH2:16])=[O:15].CS(C)=O.[Cl:21][C:22]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:35][CH2:34]1)=[O:31].CC(C)([O-])C.[K+]>O.O.CC(C)=O>[Cl:21][C:22]1[CH:27]=[C:26]([CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:34][CH2:35]1)=[O:31])[O:28][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[C:4]([C:14]([NH2:16])=[O:15])[CH:5]=2)[N:10]=[CH:9][CH:8]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)N
Step Two
Name
Quantity
55.05 kg
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
5.75 kg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)O)NC(=O)NC1CC1
Step Four
Name
Quantity
2.85 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
40 L
Type
solvent
Smiles
O
Name
Quantity
20 L
Type
solvent
Smiles
O.CC(=O)C
Step Six
Name
Quantity
10 L
Type
solvent
Smiles
O
Name
Quantity
5 L
Type
solvent
Smiles
O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel were placed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 65° C. over a period of 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 19 hours
Duration
19 h
ADDITION
Type
ADDITION
Details
Upon completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After then stirring at 40° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the crystals were washed with 33% (v/v) acetone water (33.3 L), water (66.7 L) and acetone (50.0 L) in that order
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried at 60° C. for 22 hours
Duration
22 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)N)OC)C=CC1NC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.78 kg
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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